Extended Propyl Spacer Confers Higher Boiling Point and Molecular Weight vs. Ethyl Analog
The target compound possesses a three-carbon propyl spacer, whereas the closest commercially available analog, tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate (CAS 634926-63-9), contains a two-carbon ethyl spacer. This structural difference results in a molecular weight of 213.27 g/mol compared to 199.25 g/mol for the ethyl analog (+14.02 g/mol, +7.0%), and a predicted boiling point of 314.8°C vs. 298.7°C (+16.1°C, +5.4%) . The higher boiling point reflects increased intermolecular forces and can influence distillation parameters and vapor pressure during handling.
| Evidence Dimension | Molecular Weight and Boiling Point |
|---|---|
| Target Compound Data | MW: 213.27 g/mol; BP: 314.8±22.0 °C (Predicted) |
| Comparator Or Baseline | tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate (CAS 634926-63-9): MW: 199.25 g/mol; BP: 298.7±20.0 °C (Predicted) |
| Quantified Difference | ΔMW: +14.02 g/mol (+7.0%); ΔBP: +16.1 °C (+5.4%) |
| Conditions | Predicted values based on ACD/Labs Percepta Platform |
Why This Matters
The higher molecular weight and boiling point directly affect purification strategy (e.g., column chromatography retention, distillation cut temperatures) and may improve handling characteristics for larger-scale synthesis.
